Diethyl(piperidin-2-ylmethyl)amine dihydrochloride
Overview
Description
Diethyl(piperidin-2-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C10H22N2.2ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(piperidin-2-ylmethyl)amine dihydrochloride typically involves the reaction of piperidine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation to obtain the final compound in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Diethyl(piperidin-2-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of Diethyl(piperidin-2-ylmethyl)amine.
Reduction: Primary or secondary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Diethyl(piperidin-2-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Diethyl(piperidin-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Diethyl(piperidin-2-ylmethyl)amine dihydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a single nitrogen atom in the ring.
N-Methylpiperidine: Contains a methyl group attached to the nitrogen atom.
N-Ethylpiperidine: Contains an ethyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its diethylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-ethyl-N-(piperidin-2-ylmethyl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-7-5-6-8-11-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCSDISMBSJWSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCCN1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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